Imidazolidine-2,4-dione Ketoconazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidine-2,4-dione derivatives typically involves the reaction of urea with aldehydes or ketones under acidic or basic conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by hydrolysis to yield the imidazolidine-2,4-dione .

Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product yields .

化学反応の分析

Metabolic Reactions

Ketoconazole undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key reactions include:

Primary Metabolic Pathways

| Metabolite | Reaction Type | Enzyme | Structural Change |

|---|---|---|---|

| M2 | Oxidation | CYP3A4 | Imidazole ring oxidation |

| M3 | Oxidation | CYP3A4 | Secondary oxidation products |

| M14 | N-deacetylation | CYP3A4 | Cleavage of acetyl group |

| M7 | Alkyl oxidation | CYP3A4 | Oxidation of alkyl chain |

| M9 | Aromatic hydroxylation | CYP3A4 | Hydroxylation of aromatic ring |

The major metabolite (M2) results from oxidation of the imidazole moiety, while CYP3A4 dominates all oxidation pathways .

Analytical Techniques

Structural confirmation and purity assessment rely on advanced spectroscopic methods:

Key Analytical Methods

| Technique | Purpose | Application |

|---|---|---|

| ¹H NMR | Confirm stereochemistry | Intermediate (6) and final product (I) |

| ¹³C NMR | Carbon environment analysis | Final product (I) |

| HPLC | Isomer separation | cis/trans-ester mixtures |

| Mass Spectrometry | Molecular weight verification | Metabolites (M2, M3, M14) |

NMR data for intermediates (e.g., δ 6.23 ppm for H-6 in hemimycalin analogs) and HPLC chromatograms are critical for quality control .

Structural Features Influencing Reactivity

The molecular structure of Ketoconazole includes:

-

A dichlorobenzyl group (electron-withdrawing Cl atoms)

-

An imidazole ring (aromatic N-heterocycle)

-

A piperazine moiety (flexible aliphatic chain)

These features enable its antifungal activity by targeting fungal cytochrome P450 enzymes, disrupting ergosterol synthesis .

Research Findings and Challenges

-

Synthesis Challenges : Stereochemical control during benzoylation and efficient coupling with imidazole are critical .

-

Metabolic Complexity : Over 15 metabolites have been identified, with CYP3A4 catalyzing >90% of primary transformations .

-

Analytical Innovations : Modern NMR techniques (e.g., HMBC) enable precise assignment of vinylic carbons and aromatic substituents .

科学的研究の応用

Imidazolidine-2,4-dione Ketoconazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of Imidazolidine-2,4-dione Ketoconazole involves its interaction with specific molecular targets and pathways. Ketoconazole, as an antifungal agent, inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This disruption leads to increased membrane permeability and ultimately cell death . Imidazolidine-2,4-dione derivatives may also interact with voltage-gated sodium channels, enhancing their anticonvulsant activity .

類似化合物との比較

Imidazolidine-2,4-dione Ketoconazole can be compared with other similar compounds, such as:

Thiazolidine-2,4-dione: Known for its antidiabetic and anti-inflammatory properties.

Oxazolidine-2,4-dione: Exhibits antibacterial and antifungal activities.

Hydantoins: Widely used as anticonvulsants and in the treatment of epilepsy.

Uniqueness: this compound stands out due to its combined antifungal and potential anticonvulsant properties, making it a unique candidate for further research and development in medicinal chemistry .

特性

分子式 |

C26H28Cl2N4O6 |

|---|---|

分子量 |

563.4 g/mol |

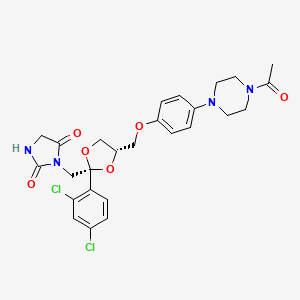

IUPAC名 |

3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C26H28Cl2N4O6/c1-17(33)30-8-10-31(11-9-30)19-3-5-20(6-4-19)36-14-21-15-37-26(38-21,16-32-24(34)13-29-25(32)35)22-7-2-18(27)12-23(22)28/h2-7,12,21H,8-11,13-16H2,1H3,(H,29,35)/t21-,26-/m0/s1 |

InChIキー |

YEBPIWBTEOMZQM-LVXARBLLSA-N |

異性体SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |

正規SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C(=O)CNC4=O)C5=C(C=C(C=C5)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。